Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

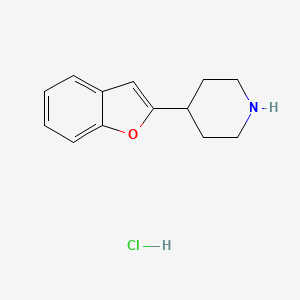

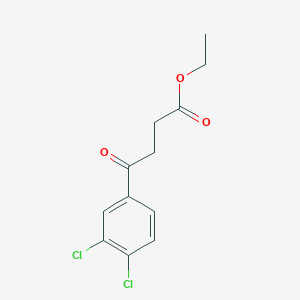

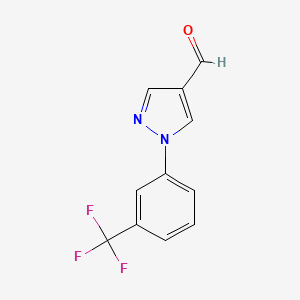

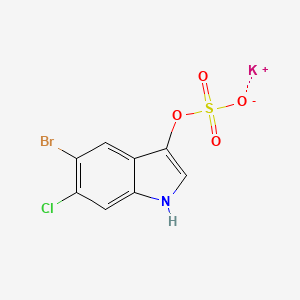

The molecular structure of Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate consists of an indole ring substituted with bromine, chlorine, and sulfate groups. The potassium ion (K^+) is associated with the sulfate moiety. Refer to the ChemSpider structure for a visual representation .

Scientific Research Applications

Enzyme Inhibition

Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate has been evaluated for its role in enzyme inhibition, particularly as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in the context of diabetes management and complications .

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents. Molecular docking studies have been performed on novel indolyl and oxochromenyl xanthenone derivatives to evaluate their efficacy against HIV-1 .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, acts as a plant hormone produced by the degradation of tryptophan in higher plants. This highlights the role of indole derivatives in plant growth and development .

Gene Detection

The compound is used as a chromogenic substrate for β-glucuronidase (GUS) gene detection, which is crucial in genetic engineering and molecular biology research .

Cancer Treatment

Indole derivatives are being explored for their application in treating cancer cells due to their biologically active properties .

Microbial Inhibition

These compounds also show promise in inhibiting microbes, which can be leveraged in developing new antimicrobial therapies .

Treatment of Disorders

The diverse biological activities of indole derivatives make them candidates for treating various disorders in the human body .

Biomedical Research

As a vital reagent, Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate is commonly used to detect β-galactosidase activity in drug discovery and gene expression studies .

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could have multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

It’s known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound interacts with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could be affected, leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound likely has diverse molecular and cellular effects.

properties

IUPAC Name |

potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4S.K/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEICLAAARWXWFS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClKNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635400 |

Source

|

| Record name | Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | |

CAS RN |

6581-24-4 |

Source

|

| Record name | Potassium 5-bromo-6-chloro-1H-indol-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)